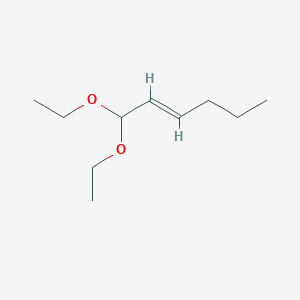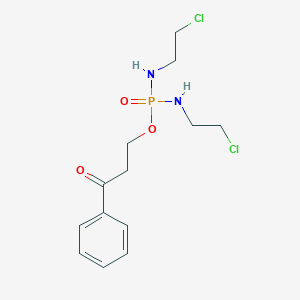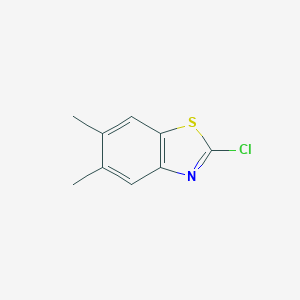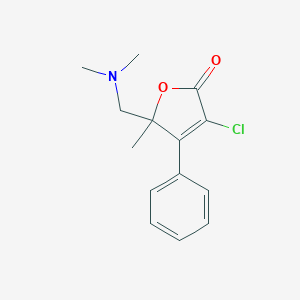
(E)-1-pyridin-3-ylbut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-pyridin-3-ylbut-2-en-1-one, also known as 3-pyridyl-1-buten-1-one, is a chemical compound with a molecular formula of C9H9NO. It belongs to the class of chalcones and is commonly used in scientific research for its various applications.
Mecanismo De Acción
The mechanism of action of (E)-1-pyridin-3-ylbut-2-en-1-one is not fully understood. However, it has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
(E)-1-pyridin-3-ylbut-2-en-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. It has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and protecting neurons from damage. Furthermore, it has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-1-pyridin-3-ylbut-2-en-1-one has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has limitations in terms of its solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, it has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of (E)-1-pyridin-3-ylbut-2-en-1-one. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in vivo.
Métodos De Síntesis
(E)-1-pyridin-3-ylbut-2-en-1-one can be synthesized by the Claisen-Schmidt condensation reaction between pyridine-3-carbaldehyde and acetophenone. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide and a solvent such as ethanol or methanol. The product is obtained in the form of a yellow crystalline solid with a melting point of 136-138°C.
Aplicaciones Científicas De Investigación
(E)-1-pyridin-3-ylbut-2-en-1-one has been extensively studied for its various applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
Número CAS |
100021-45-2 |
|---|---|
Nombre del producto |
(E)-1-pyridin-3-ylbut-2-en-1-one |
Fórmula molecular |
C9H9NO |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(E)-1-pyridin-3-ylbut-2-en-1-one |
InChI |
InChI=1S/C9H9NO/c1-2-4-9(11)8-5-3-6-10-7-8/h2-7H,1H3/b4-2+ |
Clave InChI |
ZXESZGKRPDKHDW-DUXPYHPUSA-N |
SMILES isomérico |
C/C=C/C(=O)C1=CN=CC=C1 |
SMILES |
CC=CC(=O)C1=CN=CC=C1 |
SMILES canónico |
CC=CC(=O)C1=CN=CC=C1 |
Sinónimos |
2-Buten-1-one,1-(3-pyridinyl)-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



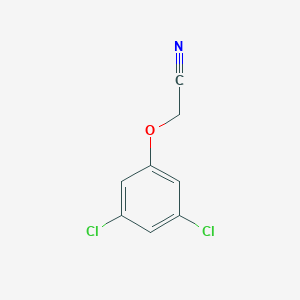
![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)

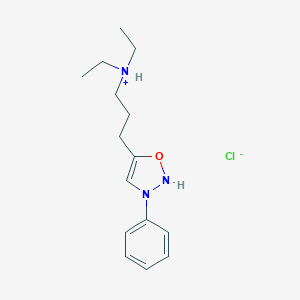

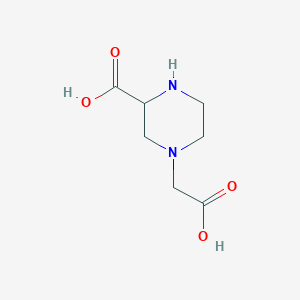

![(2S)-6-amino-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-3-(1H-indol-3-yl)-2-[[(2S)-2-[[2-(3-methanimidoylphenyl)acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanamide](/img/structure/B24621.png)

